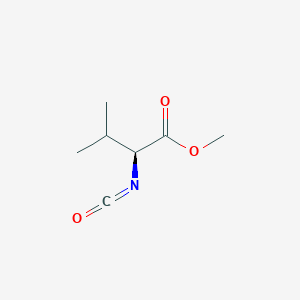
2,4-Bis(trifluoromethyl)nitrobenzene
Vue d'ensemble
Description
2,4-Bis(trifluoromethyl)nitrobenzene is a chemical compound that is part of a broader class of nitrobenzene derivatives, which are characterized by the presence of nitro groups attached to a benzene ring. These compounds are of interest due to their potential applications in various fields, including materials science and synthetic chemistry. The trifluoromethyl groups in such compounds can significantly influence their physical, chemical, and electronic properties, making them valuable for specific applications 10.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted benzene derivatives often involves nucleophilic substitution reactions. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction . Similarly, other fluorinated diamine monomers were synthesized through nucleophilic substitution reactions involving chloro-nitrobenzotrifluoride compounds and subsequent catalytic reduction . These synthetic routes are crucial for developing new materials with desirable properties, such as solubility in organic solvents and high thermal stability.
Molecular Structure Analysis
The molecular structures of trifluoromethyl-substituted nitrobenzenes have been investigated using various spectroscopic methods and X-ray crystallography. For example, the molecular structure of a related compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, was confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal and molecular structures of other nitrobenzene derivatives, such as 2,4,6-trinitrobenzene derivatives, have also been determined, showing the influence of substituents on the benzene ring conformation .
Chemical Reactions Analysis
The chemical reactivity of 2-nitroarenes, including those with trifluoromethyl groups, has been explored in the context of synthesizing fluoroorganic compounds. Solvent-controlled photolysis of 2-nitrobenzyl alcohols has been used to produce a series of 2,2'-bis(trifluoroacetyl) azoxybenzene derivatives and other fluoromethylated products . These reactions highlight the role of the nitrobenzyl chromophore and the impact of fluoromethyl substitution on the formation of high-value products.
Physical and Chemical Properties Analysis
Trifluoromethyl groups can significantly affect the physical and chemical properties of nitrobenzene derivatives. For instance, the introduction of trifluoromethyl groups in bis-styrylbenzenes influences their fluorescence characteristics and ionization potentials, with the position of the substituent playing a crucial role . Fluorinated polyimides derived from trifluoromethyl-substituted diamines exhibit low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for advanced material applications . The presence of trifluoromethyl groups also affects the solubility and color intensity of polyimide films .
Applications De Recherche Scientifique
Synthesis and Structural Studies : 2,4-Difluoronitrobenzene has been used to synthesize various amines, demonstrating its utility in chemical synthesis. This includes the formation of 2,4-bis(phenylamino)nitrobenzene, which crystallizes as a hydrogen-bonded hexamer or paddle-wheel motif, and 2,4-bis(butylamino)nitrobenzene, which crystallizes with the same motif but with offset sheets (Plater & Harrison, 2015).
Photochemical Synthesis : This compound has also been involved in the synthesis of various fluoroorganic compounds. A study describes the facile synthesis of 2,2'-bis(trifluoroacetyl) azoxybenzene derivatives and trifluoromethylated benzo[c]isoxazoline systems, achieved through solvent-controlled photolysis of appropriate 2-nitrobenzyl alcohols. This demonstrates the compound's role in innovative photochemical synthetic methods (Belligund et al., 2019).
Derivatives Synthesis and Characterization : New derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared, including SF5 derivatives obtained by fluorination of disulfides, demonstrating the compound's versatility in creating new chemical entities (Sipyagin et al., 2004).
Catalysis in Chemical Reactions : Arene–Ruthenium(II) and −Iridium(III) complexes with derivatives of 2,4-Bis(trifluoromethyl)nitrobenzene were synthesized and showed significant catalytic efficiency in the transfer hydrogenation of nitrobenzenes, highlighting the compound's role in catalysis (Hohloch et al., 2013).
Polymer and Material Science Applications : A study on the electrochemical reduction of nitrobenzene and its derivatives in ionic liquids indicates the importance of these compounds in studying electrochemical processes, which are crucial in material science and engineering (Silvester et al., 2006).
Antibacterial Studies : The antibacterial properties of various nitrobenzene derivatives were explored, showing potential applications in medical and pharmaceutical fields (Halim et al., 2012).
Fluorine-containing Polymer Synthesis : Research on the synthesis of novel fluorine-containing polymers using derivatives of 2,4-Bis(trifluoromethyl)nitrobenzene highlights its utility in creating new materials with specific properties (Xin-hai, 2010).
NMR Spectroscopy Studies : An organomercury compound containing 2,4-Bis(trifluoromethyl)nitrobenzene was studied using 199Hg NMR spectroscopy, indicating the compound's role in advanced spectroscopic analysis (Deacon et al., 1984).
Safety And Hazards
2,4-Bis(trifluoromethyl)nitrobenzene is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-nitro-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-6(15(16)17)5(3-4)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFDOWJWPJWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446168 | |
| Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)nitrobenzene | |
CAS RN |
224044-97-7 | |
| Record name | 1-nitro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(trifluoromethyl)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)